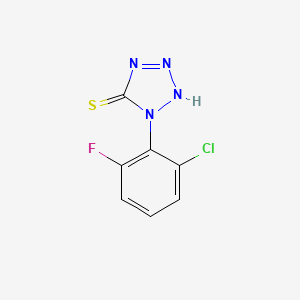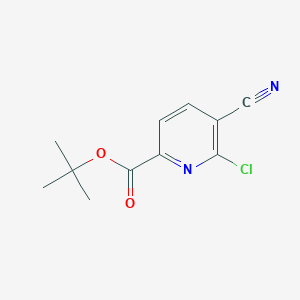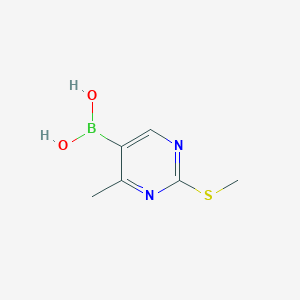
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyrimidine, a metal-halogen exchange can be performed using a reagent like n-butyllithium, followed by the addition of a boron source such as trimethyl borate .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory procedures. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
Applications De Recherche Scientifique
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid exerts its effects is primarily through its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)boronic Acid Pinacol Ester: This compound is similar in structure but contains a methoxy group instead of a methyl group.
2-(Methylthio)pyrimidinyl-5-boronic Acid Pinacol Ester: Another similar compound, differing in the position of the boronic acid group.
Uniqueness: (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where other boronic acids may not be as effective .
Propriétés
Formule moléculaire |
C6H9BN2O2S |
|---|---|
Poids moléculaire |
184.03 g/mol |
Nom IUPAC |
(4-methyl-2-methylsulfanylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2S/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3 |
Clé InChI |
KSJLVQLKTKPVKG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C)SC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


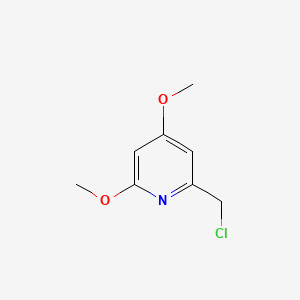
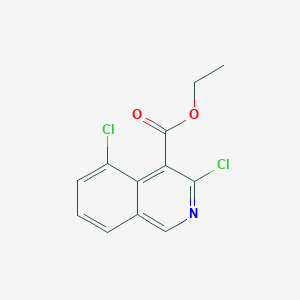
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
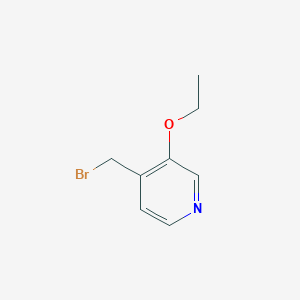

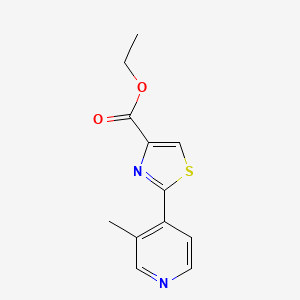
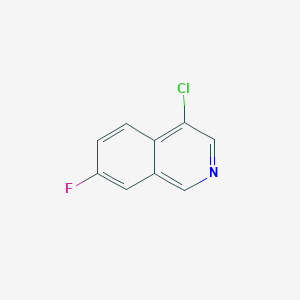
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
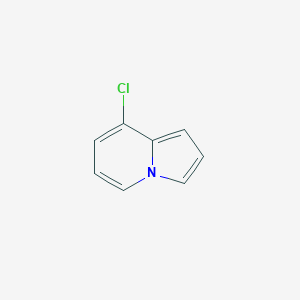

![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)

